N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.
Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced via alkylation reactions. Ethylation can be performed using ethyl bromide in the presence of a strong base like sodium hydride.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.
Methylation and Isopropylation: The methyl and isopropyl groups are introduced via Friedel-Crafts alkylation reactions using methyl chloride and isopropyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its structural features allow for modifications that can lead to products with desired properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-ethoxy-N-ethylbenzene-1-sulfonamide
- N-benzyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Uniqueness
N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and isopropyl groups, along with the sulfonamide moiety, distinguishes it from other similar compounds and may enhance its effectiveness in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-6-22(15-18-11-9-8-10-12-18)26(23,24)21-14-19(16(3)4)17(5)13-20(21)25-7-2/h8-14,16H,6-7,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLBYIMZPNZMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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